1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Description
Benzodioxolyl Group
- Electronic effects : The methylenedioxy group (-O-CH₂-O-) creates an electron-rich aromatic system capable of cation-π interactions with target proteins.
- Metabolic stability : Benzodioxoles resist oxidative metabolism better than simple benzene rings, potentially extending biological half-life.
- Spatial orientation : X-ray studies of related compounds show the dioxole oxygen atoms participate in intramolecular hydrogen bonding, preorganizing the molecule for target binding.
Chlorothiophenylethyl Chain
- Halogen bonding : The chlorine atom acts as a hydrogen-bond acceptor, complementing the urea’s hydrogen-bond donors.
- Conformational restriction : The thiophene ring’s planarity reduces rotational freedom compared to purely aliphatic chains, favoring bioactive conformations.
- Electrophilic potential : The chlorine substituent may enable covalent interactions with nucleophilic residues in biological targets, as observed in alkylating antineoplastic agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-20-12(13-4-5-14(16)23-13)7-17-15(19)18-9-2-3-10-11(6-9)22-8-21-10/h2-6,12H,7-8H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIQGOLJQYMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorothiophene Group: This step involves the halogenation of thiophene followed by substitution reactions to introduce the chlorine atom.
Coupling with Urea: The final step involves the reaction of the benzodioxole and chlorothiophene intermediates with isocyanates or urea derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, urea derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The benzodioxole and chlorothiophene groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with analogous urea derivatives:
Key Observations:
Heterocyclic Diversity : The target compound uniquely pairs benzodioxol (oxygen heterocycle) with chlorothiophene (sulfur heterocycle), enabling complementary electronic interactions absent in analogs with phenyl or furan groups .
Urea Linker Flexibility : Unlike rigid triazole- or pyrazol-containing derivatives (), the target’s ethyl spacer allows conformational adaptability, which may optimize receptor binding.
Pharmacological Potential: Molecular docking studies of related benzodioxol-urea compounds (e.g., ) suggest activity against enzymes like squalene synthase, though specific data for the target compound require further validation.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzodioxole moiety with a thiophene ring, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of 335.78 g/mol.
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. A related compound demonstrated potent inhibition of the enzyme α-amylase, which is crucial for carbohydrate metabolism. For example, derivatives showed IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, suggesting that similar activities could be expected from our compound of interest .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has also been investigated. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells . For instance, one study reported that a related compound reduced blood glucose levels in diabetic mice significantly, indicating potential for managing diabetes-related complications and possibly influencing cancer cell proliferation through insulin signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting α-amylase, the compound can modulate glucose absorption and metabolism.
- Cytotoxicity in Cancer Cells : The structure may interfere with cancer cell growth by inducing apoptosis or inhibiting proliferation pathways.
- Influence on Insulin Signaling : Potential effects on insulin pathways could alter glucose metabolism and influence tumor growth dynamics.
Research Findings and Case Studies
A study focusing on benzodioxole derivatives highlighted their potential as effective α-amylase inhibitors and their safety profile in normal cell lines. The following table summarizes key findings from relevant studies:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| IIa | α-Amylase Inhibitor | 0.85 | α-Amylase |
| IIc | Cytotoxicity | 26–65 | Cancer Cell Lines |
| DDBT | α-Amylase Inhibitor | 8.5 | α-Amylase |
| St.1 | α-Amylase Inhibitor | 15.26 | α-Amylase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
